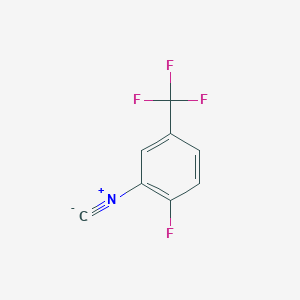![molecular formula C11H17BClNO3 B7886394 [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B7886394.png)
[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride: is an organoboron compound with the molecular formula C11H16BNO3·HCl It is a boronic acid derivative that contains a morpholine group attached to a phenyl ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride typically involves the reaction of 3-bromobenzyl chloride with morpholine to form 3-(4-morpholinylmethyl)benzyl chloride. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative. The final product is obtained as a hydrochloride salt by treating the boronic acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki-Miyaura Coupling: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronate ester formation, facilitating the study of biological interactions.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate esters. This interaction can modulate the activity of enzymes or alter the properties of materials.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Fluorophenylboronic acid
Comparison:
- 4-Methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a morpholine group. It is used in similar coupling reactions but may have different reactivity and selectivity.
- 4-Hydroxyphenylboronic acid: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of reactions.
- 4-Fluorophenylboronic acid: Contains a fluorine atom, which can influence the electronic properties and reactivity of the compound.
Uniqueness: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride is unique due to the presence of the morpholine group, which can enhance its solubility and reactivity in certain chemical environments. This makes it particularly useful in applications requiring specific electronic or steric properties.
Eigenschaften
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;/h1-3,8,14-15H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBAFGZIEFNJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCOCC2)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Methylamino)-2-oxoethyl]-5-(2-phenylethyl)triazole-4-carboxylic acid](/img/structure/B7886311.png)
![1-[2-(Methylamino)-2-oxoethyl]-5-(phenoxymethyl)triazole-4-carboxylic acid](/img/structure/B7886314.png)
![2-[5-[(E)-2-phenylethenyl]tetrazol-1-yl]acetic acid](/img/structure/B7886318.png)

![methyl 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoate](/img/structure/B7886327.png)
![2-[4-(Dimethylamino)-3-oxobutyl]isoindole-1,3-dione](/img/structure/B7886334.png)
![Ethyl 2-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetate](/img/structure/B7886336.png)
![ethyl 2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7886344.png)






